Sulforhodamine G

CAS No.:

Cat. No.: VC16185162

Molecular Formula: C25H25N2NaO7S2

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H25N2NaO7S2 |

|---|---|

| Molecular Weight | 552.6 g/mol |

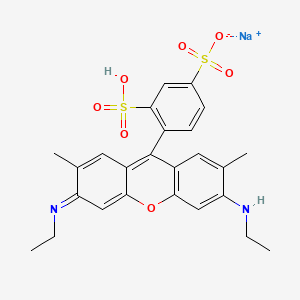

| IUPAC Name | sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate |

| Standard InChI | InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 |

| Standard InChI Key | NWWFZBYHUXCUDI-UHFFFAOYSA-M |

| Canonical SMILES | CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Sulforhodamine G (C~25~H~25-27~N~2~NaO~7~S~2~) exists as a monosodium salt with a molecular weight of 552.60–554.61 g/mol . The structural core consists of a xanthene moiety substituted with ethylamino groups at positions 3 and 6, and sulfonate groups at positions 2' and 4' of the pendant phenyl ring . This sulfonation enhances water solubility compared to non-sulfonated rhodamines, with reported solubility >50 mg/mL in aqueous solutions .

Table 1: Key chemical identifiers

Synthesis and Stability

Spectral Characteristics

Excitation-Emission Profile

Sulforhodamine G exhibits minor spectral variations across different measurement platforms:

Table 2: Comparative spectral data

| Source | λ~ex~ (nm) | λ~em~ (nm) | Stokes Shift (nm) |

|---|---|---|---|

| AAT Bioquest | 531 | 552 | 21 |

| Biotium | 529 | 548 | 19 |

| ChemicalBook | 529 | - | - |

These discrepancies (≤2 nm) likely arise from solvent polarity effects, as demonstrated in silica adsorption studies where pore size induced 7 nm hypsochromic shifts . The quantum yield reaches 0.70 in large-pore silicas (150 Å), comparable to rhodamine 6G, but drops to 0.10 in confined 25 Å pores due to nonplanar conformer formation .

Comparison with Analogues

Applications in Biological Research

Cellular Tracing

The dye's polarity prevents passive membrane diffusion, making it ideal for:

-

Gap junction studies: Monitoring intercellular communication via fluorescence transfer between connected cells

-

Microinjection validation: Confirming successful cytoplasmic delivery with minimal background

-

Vascular permeability assays: Quantifying endothelial barrier integrity through tissue retention metrics

Materials Science Applications

Adsorption onto mesoporous silicas creates hybrid materials with tunable emission. At 0.20 μmol/g loading, 150 Å silica composites achieve 70% fluorescence efficiency versus 50% in 60 Å pores . These nanocomposites show potential for pH-sensitive drug delivery systems due to conformation-dependent emission quenching.

| Route | Effect Threshold | First Aid Measures |

|---|---|---|

| Inhalation | 5 mg/m³ | Move to fresh air, oxygen if needed |

| Dermal | 500 mg/kg | Wash with soap/water, remove contaminated clothing |

| Ocular | 1% solution | Flush eyes ≥15 min, seek medical attention |

Disposal Considerations

Incinerating 1 kg batches at ≥1000°C with alkaline scrubbers achieves >99.9% decomposition. Aqueous waste requires activated charcoal filtration (5 g/L) before municipal disposal .

| Vendor | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Aladdin Scientific | 60% | 5 g | $162 |

| Biotium | ≥95% | 1 g | $198 |

| AK Scientific | 90% | 25 g | $846 |

Recent Research Advancements

Conformational Dynamics

XPS studies reveal that 25 Å silica pores induce twisted intramolecular charge transfer (TICT) states, reducing fluorescence lifetime from 4.1 ns (solution) to 0.8 ns . This property enables ratiometric sensing when combined with rigidochromic reference dyes.

Super-Resolution Imaging

Preliminary STED microscopy trials achieved 38 nm resolution using Sulforhodamine G-tagged microtubules, though photostability remains inferior to Alexa Fluor derivatives by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume